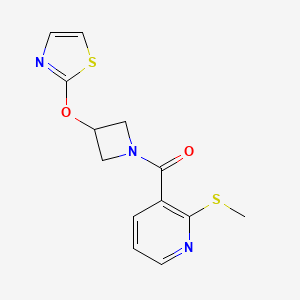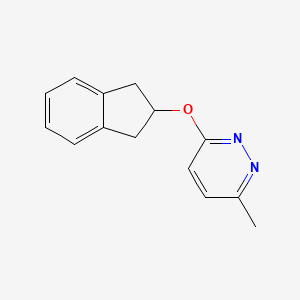![molecular formula C20H17N3O3 B2414146 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1795441-61-0](/img/structure/B2414146.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting them is a promising strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , is complex . The compound has a molecular weight of 419.1309 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 419.1309 . Its physical and chemical properties include a melting point of 212–214 ℃ and various peak values in its ATR-FTIR and NMR spectra .Scientific Research Applications
- The compound inhibits FGFR1, FGFR2, and FGFR3, making it a promising candidate for cancer therapy .
- Specifically, compound 4h demonstrated potent FGFR inhibitory activity, inhibiting breast cancer cell proliferation and inducing apoptosis. It also suppressed cell migration and invasion .
- While more research is needed, compounds like this one could find applications in managing hyperglycemia and related disorders, including type 1 diabetes, insulin resistance, and cardiovascular diseases .
- Researchers have explored 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors with anti-proliferative activity against Hep3B cells .
- The same scaffold (1H-pyrrolo[2,3-b]pyridine) has been used in research targeting human neutrophil elastase (HNE) .
- Experimental studies have investigated the thermal stability of related N-substituted 1H-pyrrolo[3,4-c]pyridine compounds, aiming to establish solid-state polymorphism .
FGFR Inhibition for Cancer Therapy
Antidiabetic Potential
FGFR4 Inhibition for Hepatocellular Carcinoma
Targeting Human Neutrophil Elastase (HNE)
Solid-State Polymorphism and Thermal Stability
Lead Compound for Further Optimization
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide are the fibroblast growth factor receptors (FGFRs). These receptors play an essential role in various types of tumors . The compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide interacts with its targets by inhibiting the FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The affected pathways by N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The molecular and cellular effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide’s action include the inhibition of cell proliferation and induction of apoptosis. It also significantly inhibits the migration and invasion of cells .
Future Directions
properties
IUPAC Name |
2-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(16-13-15-5-1-2-7-17(15)26-20(16)25)22-10-4-11-23-12-8-14-6-3-9-21-18(14)23/h1-3,5-9,12-13H,4,10-11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTKXNIFZADPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)
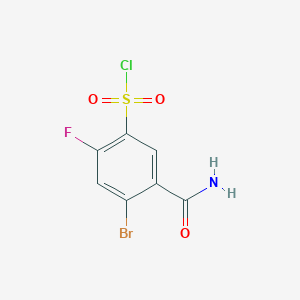
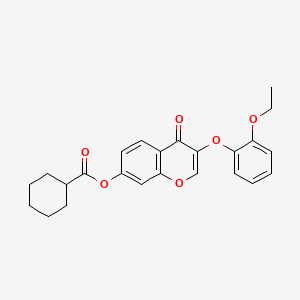
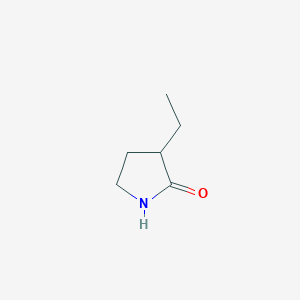
![3-(3-Methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2414070.png)
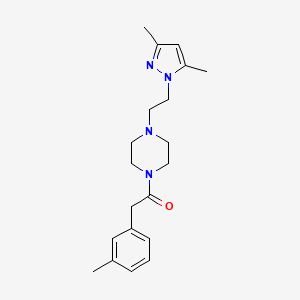

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
